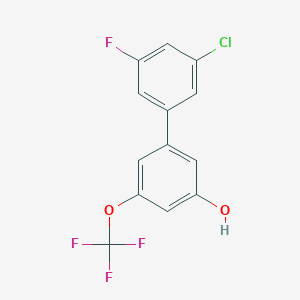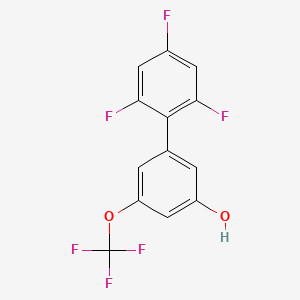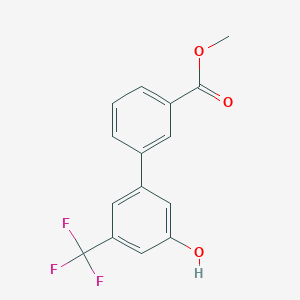
5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% (5-TFMFP) is a fluorinated phenol compound that has been studied for its potential applications in scientific research. 5-TFMFP is a highly fluorinated substance that has been found to have unique properties that make it an attractive option for a variety of laboratory experiments.
Mécanisme D'action
5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% is believed to act as an inhibitor of enzymes and cell growth by binding to the active sites of the target proteins or enzymes. By binding to the active sites, it prevents the proteins or enzymes from carrying out their normal functions. Additionally, 5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% is believed to be able to penetrate cell membranes more effectively than other compounds due to its highly fluorinated nature.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% are not yet fully understood. However, it has been observed to have an inhibitory effect on enzymes and cell growth, as well as an ability to penetrate cell membranes more effectively than other compounds. Additionally, it has been observed to have an anti-inflammatory effect in certain animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% has several advantages that make it an attractive option for laboratory experiments. It is highly stable and has a long shelf life, making it easy to store and use for long periods of time. Additionally, it is relatively inexpensive and easy to synthesize, making it a cost-effective option for experiments.
However, 5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% also has several limitations that must be taken into consideration when using it for laboratory experiments. It is a highly fluorinated compound, which can be toxic if not handled properly. Additionally, it is not as well-studied as other compounds, so its effects on organisms may be unknown.
Orientations Futures
There are several potential future directions for 5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% research. One potential direction is to further study its effects on enzymes and cell growth, as well as its ability to penetrate cell membranes. Additionally, further research could be done on its potential applications in drug delivery, as well as its potential anti-inflammatory effects. Finally, further research could be done on its potential toxicity and its effects on organisms.
Méthodes De Synthèse
5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% can be synthesized through a variety of methods. The most common approach is the reaction of 2,4,6-trifluorotoluene with 3-trifluoromethylphenol in the presence of a base catalyst, such as potassium carbonate or sodium hydroxide. This reaction is typically carried out at temperatures ranging from 100 to 150°C, and the reaction time can range from several hours to several days, depending on the desired yield.
Applications De Recherche Scientifique
5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% has been studied for its potential applications in a variety of scientific research fields. It has been used as an inhibitor of enzymes, such as phosphatases, proteases, and kinases, and has been found to be especially effective against protein kinases. It has also been used as an inhibitor of certain types of cell growth, such as cancer cell growth, and as an inhibitor of gene expression. Additionally, 5-(2,4,6-Trifluorophenyl)-3-trifluoromethylphenol, 95% has been studied for its potential applications in drug delivery, as it has been found to be able to penetrate cell membranes more effectively than other compounds.
Propriétés
IUPAC Name |
3-(trifluoromethyl)-5-(2,4,6-trifluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F6O/c14-8-4-10(15)12(11(16)5-8)6-1-7(13(17,18)19)3-9(20)2-6/h1-5,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKLNGNGEMLUFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)O)C2=C(C=C(C=C2F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686648 |
Source


|
| Record name | 2',4',6'-Trifluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261990-36-6 |
Source


|
| Record name | 2',4',6'-Trifluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384468.png)
![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384484.png)
![5-[Benzo(b)thiophen-2-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384488.png)
![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384494.png)


